

# Technical Guide: 5-Fluoropyridine-2-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-fluoropyridine-2-carboxylic Acid

Cat. No.: B022181

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CAS Number: 107504-08-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-fluoropyridine-2-carboxylic acid**, a key building block in medicinal chemistry and materials science. This document covers its chemical and physical properties, spectroscopic data, synthesis methodologies, and applications in research and development.

## Core Compound Properties

**5-Fluoropyridine-2-carboxylic acid** is a fluorinated heterocyclic compound recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its unique electronic properties, imparted by the fluorine atom and the pyridine ring, make it a valuable scaffold in the design of bioactive compounds.

## Physicochemical Data

The fundamental properties of **5-fluoropyridine-2-carboxylic acid** are summarized in the table below, providing a quick reference for experimental design and execution.

Property	Value	Reference(s)
CAS Number	107504-08-5	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO <sub>2</sub>	[2]
Molecular Weight	141.10 g/mol	[2]
Appearance	White to off-white solid	
Melting Point	167-170 °C	
Solubility	Slightly soluble in water; Soluble in polar organic solvents such as DMSO and DMF.	
pKa	~2.8 (approximate for the carboxylic acid group)	
IUPAC Name	5-fluoropyridine-2-carboxylic acid	[2]
InChI	InChI=1S/C6H4FNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)	[2]
InChIKey	JTKFIIQGMVKDNZ-UHFFFAOYSA-N	[2]
SMILES	C1=CC(=NC=C1F)C(=O)O	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **5-fluoropyridine-2-carboxylic acid**. The following tables present key nuclear magnetic resonance (NMR) data.

### <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
13.23	s	-	1H, -COOH
11.92	d	4.8	1H, Pyridine-H
8.08	d	6.7	1H, Pyridine-H
4.36	s	-	2H, Pyridine-H

Solvent: DMSO-d<sub>6</sub>, Frequency: 600 MHz

#### <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
169.28	-COOH
157.54	Pyridine-C
149.66	Pyridine-C
138.55	Pyridine-C
130.64	Pyridine-C
48.63	Pyridine-C

Solvent: DMSO-d<sub>6</sub>, Frequency: 151 MHz

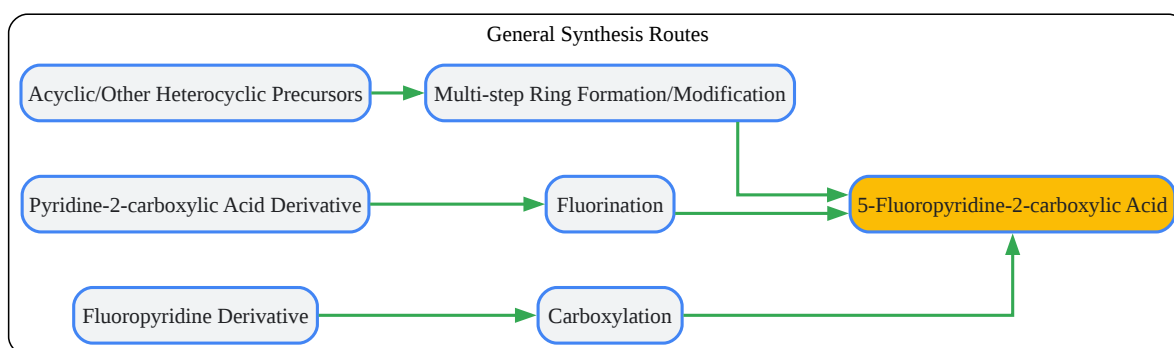
## Synthesis Methodologies

The synthesis of **5-fluoropyridine-2-carboxylic acid** can be approached through several strategic routes. While a definitive, step-by-step protocol is not readily available in published literature, the general strategies involve the functionalization of a pre-existing pyridine or fluoropyridine ring.

## General Synthesis Strategies

Three primary retrosynthetic approaches can be envisioned for the preparation of **5-fluoropyridine-2-carboxylic acid**:

- **Carboxylation of a Fluoropyridine Derivative:** This approach begins with a fluoropyridine precursor, into which a carboxylic acid group is introduced at the 2-position. This often involves metal-halogen exchange followed by quenching with carbon dioxide.
- **Fluorination of a Pyridine-2-carboxylic Acid Derivative:** In this strategy, a suitable pyridine-2-carboxylic acid is subjected to electrophilic or nucleophilic fluorination to install the fluorine atom at the 5-position. The choice of fluorinating agent is critical to ensure regioselectivity.[3]
- **Multi-step Synthesis from Acyclic Precursors or other Heterocycles:** This involves the construction of the fluoropyridine ring from simpler, non-cyclic starting materials, or the chemical modification of other fluorine- and pyridine-containing compounds.[3]



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General synthetic approaches to **5-fluoropyridine-2-carboxylic acid**.

## Exemplary Experimental Protocol: Synthesis of a Key Precursor, 2-Amino-5-fluoropyridine

A common precursor for the synthesis of various 5-fluoropyridine derivatives is 2-amino-5-fluoropyridine. A detailed protocol for its synthesis from 2-aminopyridine is presented below, which involves a multi-step process.<sup>[4]</sup> This amino-substituted intermediate could subsequently be converted to the target carboxylic acid via a Sandmeyer-type reaction to install a nitrile group, followed by hydrolysis.

#### Step 1: Nitrification of 2-Aminopyridine

- Reaction: Introduction of a nitro group.
- Conditions: Temperature at 45°C for 2 hours.
- Yield: 41%

#### Step 2: Amino Acetylation

- Reaction: Protection of the amino group.
- Conditions: Reflux for 1 hour.
- Yield: 96.3%

#### Step 3: Reduction of the Nitro Group

- Reaction: Conversion of the nitro group to an amino group.
- Conditions: Reflux for 1 hour.
- Yield: 90%

#### Step 4: Diazotization

- Reaction: Formation of a diazonium salt from the newly formed amino group.
- Conditions: Temperature maintained between -5 to 0°C for 2 hours.
- Yield: 81.4%

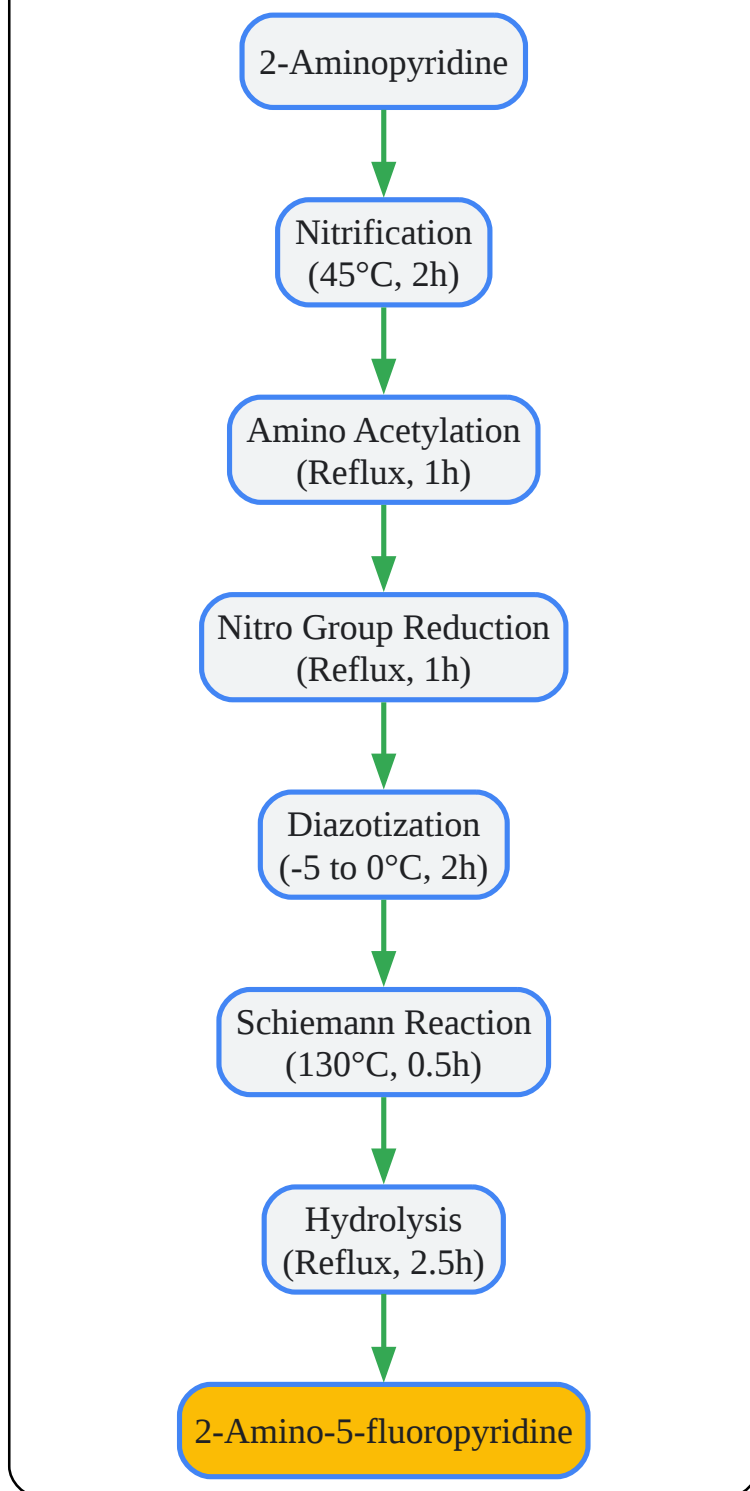
#### Step 5: Schiemann Reaction

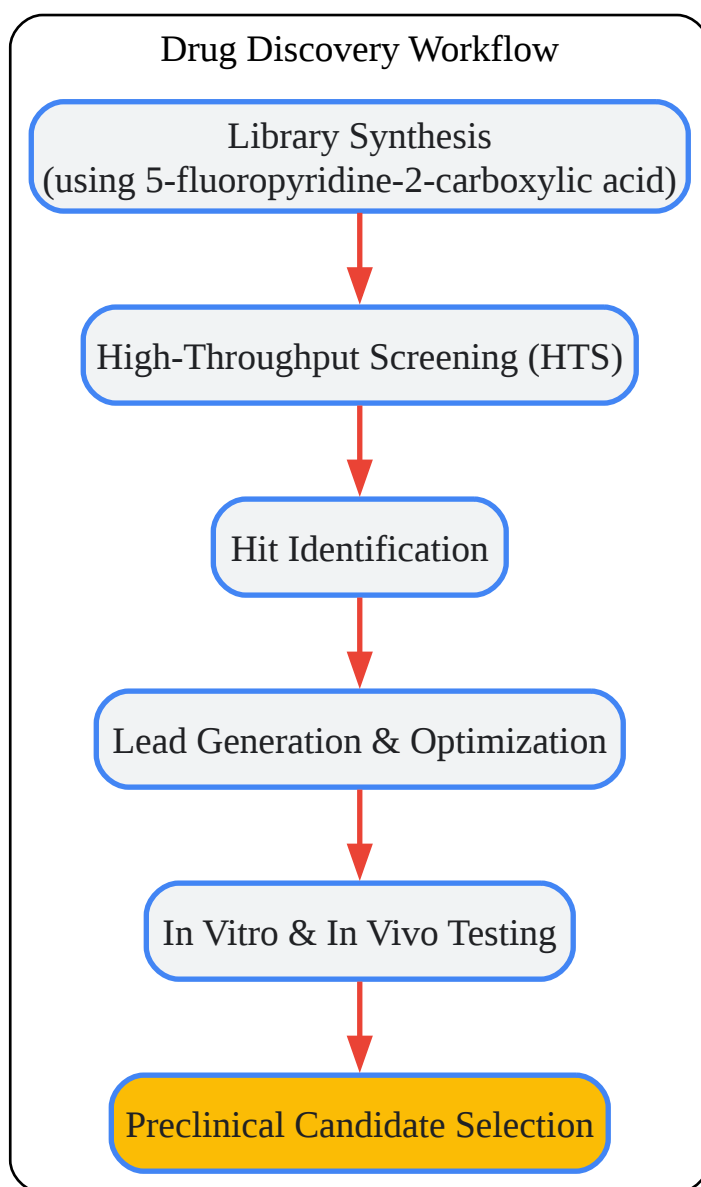
- Reaction: Introduction of the fluorine atom via thermal decomposition of the diazonium fluoroborate salt.
- Conditions: Heating to 130°C for 30 minutes.

#### Step 6: Hydrolysis of the Acetyl Group

- Reaction: Deprotection of the amino group.
- Conditions: Reflux for 2.5 hours.
- Combined Yield for Steps 5 & 6: 51.6%

## Synthesis Workflow for 2-Amino-5-fluoropyridine





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## References



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- 3. 5-Fluoropyridine-2-Carboxylic Acid Supplier & Manufacturer in China | CAS 403-37-4 | High Purity Chemical | Specifications, SDS, Price [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
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Email: [info@benchchem.com](mailto:info@benchchem.com)